EHop-016

Vue d'ensemble

Description

EHop-016 est un nouvel inhibiteur de petite molécule ciblant spécifiquement l'activité de la GTPase Rac. Les GTPases Rac font partie de la famille Rho des petites GTPases, qui jouent un rôle crucial dans la régulation du cytosquelette d'actine, la migration cellulaire et l'invasion. This compound a montré un potentiel significatif en tant qu'agent thérapeutique pour inhiber la métastase du cancer en bloquant l'activité de Rac .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : EHop-016 est synthétisé en s'appuyant sur la structure de l'inhibiteur établi du facteur d'échange nucléotidique de guanine Rac/Rac NSC23766. La synthèse implique plusieurs étapes, y compris la formation d'un noyau pyrimidinique et l'ajout de groupes fonctionnels spécifiques pour améliorer son activité inhibitrice .

Méthodes de production industrielle : Bien que les méthodes détaillées de production industrielle ne soient pas largement documentées, la synthèse de this compound implique généralement des techniques de synthèse organique standard, y compris des réactions de condensation, des étapes de purification et une caractérisation à l'aide de techniques comme la résonance magnétique nucléaire et la chromatographie liquide haute performance .

Analyse Des Réactions Chimiques

Types de réactions : EHop-016 subit principalement des interactions avec les protéines plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Il inhibe spécifiquement l'interaction entre les GTPases Rac et leurs facteurs d'échange nucléotidique de guanine .

Réactifs et conditions courants : La synthèse de this compound implique des réactifs tels que des dérivés de pyrimidine, des composés de carbazole et de la morpholine. Les conditions de réaction incluent généralement des températures contrôlées, des solvants comme le diméthylsulfoxyde et des étapes de purification pour obtenir une pureté élevée .

Produits principaux : Le produit principal de la synthèse est this compound lui-même, caractérisé par sa capacité à inhiber l'activité des GTPases Rac1 et Rac3 avec une grande spécificité .

4. Applications de la recherche scientifique

This compound a été largement étudié pour son potentiel dans la recherche sur le cancer. Il a montré une efficacité dans l'inhibition de l'activité de Rac dans les cellules cancéreuses métastatiques, réduisant la migration cellulaire et bloquant la formation de lamellipodes, qui sont essentiels au mouvement cellulaire . De plus, this compound a été utilisé dans des études portant sur le rôle des GTPases Rac dans divers processus cellulaires, notamment la réorganisation du cytosquelette d'actine et les voies de signalisation cellulaire .

5. Mécanisme d'action

This compound exerce ses effets en inhibant spécifiquement l'interaction entre les GTPases Rac et leurs facteurs d'échange nucléotidique de guanine. Cette inhibition empêche l'activation de Rac, conduisant à une diminution des voies de signalisation en aval telles que l'activité de la kinase 1 activée par p21. En conséquence, this compound réduit efficacement la migration et l'invasion cellulaires, ce qui en fait un candidat prometteur pour les thérapies anti-métastatiques .

Composés similaires :

- NSC23766 : Un inhibiteur antérieur du facteur d'échange nucléotidique de guanine Rac/Rac, qui a servi de base structurelle à this compound .

- MBQ-167 : Un autre inhibiteur de Rac avec des mécanismes d'action similaires .

- LAS 52449110 : Un composé identifié pour son potentiel à inhiber Rac1 en ciblant le site de liaison du facteur d'échange nucléotidique de guanine .

Unicité : this compound est unique en raison de sa grande spécificité et de sa puissance dans l'inhibition de l'activité des GTPases Rac1 et Rac3. Il a une concentration inhibitrice (IC50) de 1,1 micromolaire, ce qui est significativement inférieur à celui du NSC23766, ce qui en fait un inhibiteur plus efficace .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

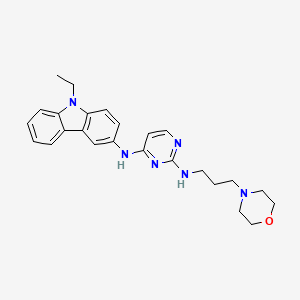

Chemical Structure : EHop-016 is identified chemically as N4-(9-ethyl-9H-carbazol-3-yl)-N2-(3-morpholin-4-yl-propyl)-pyrimidine-2,4-diamine. It exhibits a high degree of purity (≥98%) and an IC50 value of approximately 1 μM, making it a potent inhibitor of Rac activity .

Mechanism : this compound functions by blocking the interaction between Rac and guanine nucleotide exchange factors (GEFs), specifically Vav2. This inhibition disrupts Rac's role in promoting cell migration and invasion, critical steps in cancer metastasis. Additionally, at higher concentrations (around 10 μM), this compound also inhibits Cdc42, another GTPase involved in cell signaling .

Scientific Research Applications

This compound has been extensively studied for its applications in various cancer types, particularly breast cancer. Below are key areas of research:

Inhibition of Cancer Metastasis

This compound has demonstrated significant efficacy in reducing the migration and invasion of metastatic cancer cells. In vitro studies using MDA-MB-435 and MDA-MB-231 breast cancer cell lines showed that this compound effectively decreases Rac activity, leading to reduced lamellipodia formation and inhibited cell migration .

Tumor Growth Suppression

In vivo experiments using nude mouse models have illustrated that this compound not only inhibits tumor growth but also reduces metastasis. This suggests its potential as a therapeutic agent in managing advanced breast cancer .

Impact on Viral Infections

Recent studies have indicated that this compound may also play a role in antiviral applications. It has been shown to suppress herpes simplex virus replication by inhibiting Rac1 activity, which is essential for viral entry and replication . This opens avenues for exploring this compound's utility beyond oncology.

Case Studies

The following case studies highlight the effectiveness of this compound in various experimental settings:

Mécanisme D'action

EHop-016 exerts its effects by specifically inhibiting the interaction between Rac GTPases and their guanine nucleotide exchange factors. This inhibition prevents the activation of Rac, leading to a decrease in downstream signaling pathways such as p21-activated kinase 1 activity. As a result, this compound effectively reduces cell migration and invasion, making it a promising candidate for anti-metastatic therapies .

Comparaison Avec Des Composés Similaires

- NSC23766: An earlier Rac/Rac guanine nucleotide exchange factor inhibitor, which served as the structural basis for EHop-016 .

- MBQ-167: Another Rac inhibitor with similar mechanisms of action .

- LAS 52449110: A compound identified for its potential to inhibit Rac1 by targeting the guanine nucleotide exchange factor binding site .

Uniqueness: this compound is unique due to its high specificity and potency in inhibiting Rac1 and Rac3 GTPase activity. It has an inhibitory concentration (IC50) of 1.1 micromolar, which is significantly lower than that of NSC23766, making it a more effective inhibitor .

Activité Biologique

EHop-016 is a novel small molecule inhibitor specifically targeting the Rho GTPase Rac, which plays a crucial role in cancer cell migration and metastasis. This compound was developed to enhance the inhibition of Rac activity compared to its predecessor, NSC23766, which was found to be ineffective in aggressive cancer cell lines.

This compound functions by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2. This interaction is critical for the activation of Rac, which is often overexpressed in metastatic cancers. The inhibition of Rac activity leads to reduced cell migration and invasion, making this compound a promising candidate for cancer therapy.

Key Findings

- Inhibition Potency :

- Selectivity :

- Impact on Cell Viability :

- Downstream Effects :

Research Studies and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Key Studies on this compound

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a bioavailability of approximately 30% when administered orally or intraperitoneally, with an average half-life of about 4.5 hours. This suggests that this compound could be effectively utilized as a therapeutic agent in clinical settings for treating metastatic cancers .

Propriétés

IUPAC Name |

4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTZZRFCMOAFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of EHop-016?

A1: this compound primarily targets the Rho GTPase Rac, specifically Rac1 and Rac3 at lower concentrations. [, , , ]

Q2: How does this compound interact with Rac1/3?

A2: this compound disrupts the interaction between Rac1/3 and its guanine nucleotide exchange factor (GEF) Vav2. This interaction is crucial for Rac activation. [, ] At higher concentrations, this compound can also directly inhibit GTP/GDP binding to Rac1/3. []

Q3: What are the downstream consequences of this compound-mediated Rac1/3 inhibition?

A3: this compound reduces the activity of Rac1/3 downstream effectors like p21-activated kinase (PAK) and STAT3. [] This leads to inhibition of crucial processes for cancer progression, such as lamellipodia formation, cell migration, and invasion. [] Additionally, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis, particularly in detached cancer cells. []

Q4: How does this compound impact the tumor microenvironment?

A4: Research suggests that this compound can reduce tumor-infiltrating macrophages, neutrophils, and myeloid-derived suppressor cells (MDSCs). [] It may also modulate cytokine levels in the tumor microenvironment, decreasing pro-inflammatory cytokines like Interleukin-6 (IL-6). [, ]

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not disclose the exact molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The research abstracts do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound.

Q7: How do structural modifications of this compound affect its activity?

A7: Researchers have explored this compound derivatives to enhance its efficacy and bioavailability. [, , ] Modifications have resulted in compounds like MBQ-167, a dual Rac/Cdc42 inhibitor with greater potency than this compound. [, ] Other derivatives, like HV-107 and HV-118, also exhibit improved anti-cancer activity. [, , ]

Q8: What is known about the stability of this compound?

A8: The provided abstracts do not contain specific information on the stability of this compound under various conditions.

Q9: Have any formulation strategies been investigated to improve this compound's stability or bioavailability?

A9: Research mentions that this compound has moderate bioavailability and efforts are underway to improve it. [, ] One study mentions the development of immunoliposomes as potential delivery vehicles for this compound in breast cancer. []

Q10: What is the pharmacokinetic profile of this compound in preclinical models?

A10: Studies in mice showed that this compound is rapidly cleared from plasma with a half-life of approximately 5 hours. [] Its bioavailability is around 30%, suggesting the need for improvement. [, ] A UPLC/MS/MS method has been developed to quantify this compound in mouse plasma for pharmacokinetic studies. []

Q11: How does the pharmacokinetic profile of this compound relate to its in vivo efficacy?

A11: While this compound shows promising in vivo efficacy at certain doses, its rapid clearance and moderate bioavailability necessitate further optimization for sustained therapeutic effects. [, , ]

Q12: What cell-based assays have been used to assess the efficacy of this compound?

A12: Various cell-based assays, including MTT assays for cell viability, wound healing assays for cell migration, transwell assays for invasion, and mammosphere formation assays for stem cell-like properties, have been employed to evaluate this compound's efficacy. [, , , ]

Q13: Which animal models have been used to study this compound's effects?

A13: this compound's efficacy has been investigated in mouse models of breast cancer, demonstrating significant reductions in tumor growth and metastasis. [, , , ] Additionally, it has been tested in mouse models for other cancers, including gastric and pancreatic cancer. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.